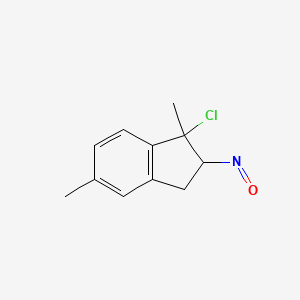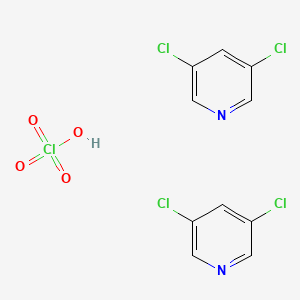![molecular formula C16H13Br B14552847 Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- CAS No. 61693-02-5](/img/structure/B14552847.png)
Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom and a propadienyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: Another method involves the alkylation of bromobenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group onto the benzene ring.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric bromide or aluminum chloride.
Nucleophilic Substitution: Sodium hydroxide or ammonia under elevated temperatures and pressures.
Major Products:
Nitration: Formation of nitro-substituted derivatives.
Halogenation: Formation of dihalogenated derivatives.
Nucleophilic Substitution: Formation of phenols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the propadienyl group. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the propadienyl group can participate in conjugation with the benzene ring, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
- Benzene, 1-bromo-4-methyl-
- Benzene, 1-bromo-4-iodo-
- Benzene, 1-bromo-4-nitro-
Uniqueness: Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- is unique due to the presence of the propadienyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions .
Properties
CAS No. |
61693-02-5 |
|---|---|
Molecular Formula |
C16H13Br |
Molecular Weight |
285.18 g/mol |
InChI |
InChI=1S/C16H13Br/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(17)12-10-15/h3-12H,1H3 |
InChI Key |
KWRQQEQVNGKYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


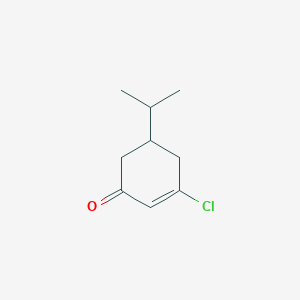
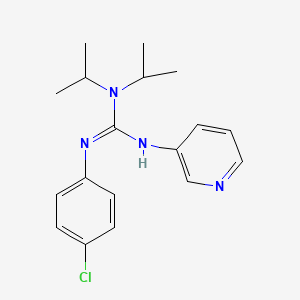
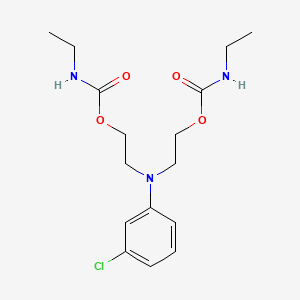
![1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B14552787.png)
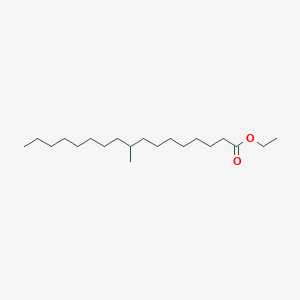
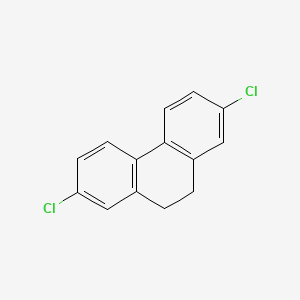
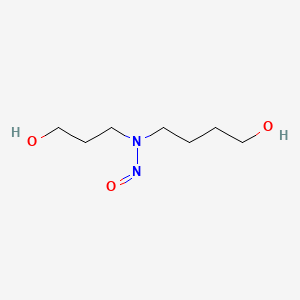
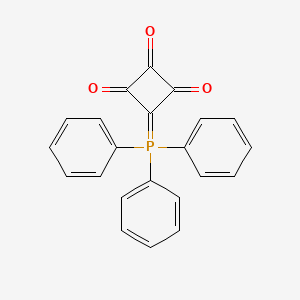
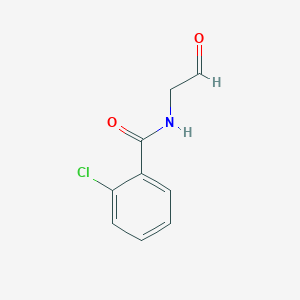
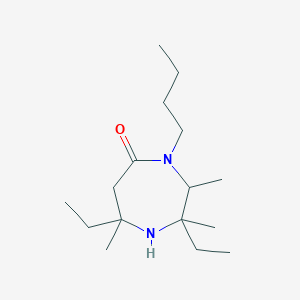
![6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14552844.png)
